molecular formula C17H22N4O3 B2490348 3-ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 863588-07-2

3-ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2490348
CAS No.: 863588-07-2
M. Wt: 330.388
InChI Key: CYTZOAXYNUCFCH-UHFFFAOYSA-N
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Description

3-ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like acetone, with heating under reflux for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or alcohols .

Scientific Research Applications

3-ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to inhibit acetylcholinesterase and modulate inflammatory pathways makes it a promising candidate for therapeutic applications in neurodegenerative diseases .

Properties

IUPAC Name

3-ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-3-21-16(22)12-15(18-17(21)23)20-10-8-19(9-11-20)13-4-6-14(24-2)7-5-13/h4-7,12H,3,8-11H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTZOAXYNUCFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(NC1=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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